N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of an acetyl group attached to the phenyl ring and a carboxamide group attached to the benzothiophene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the design and development of similar compounds, such as antibody-drug conjugates (adcs), require the synergistic combination of the monoclonal antibody, the linker, and the payload . This suggests that the pharmacokinetic properties of this compound might be influenced by similar factors.
Result of Action
For instance, reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates . This suggests that this compound might have similar effects.
Action Environment
It’s known that similar compounds, such as adcs, offer some interesting physicochemical properties due to conjugation itself and to the often hydrophobic payloads . This suggests that environmental factors might similarly influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the acetyl and carboxamide groups. The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic or basic conditions. The acetyl group is then introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the carboxamide group is introduced through an amide formation reaction using an appropriate amine and coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives such as:
N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide: Similar structure but with the acetyl group at the para position.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
1-(3-acetylphenyl)thiourea: Contains a thiourea group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-10-21-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKFWLNSIACHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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